N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound featuring two benzimidazole rings. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound’s unique structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core
Example Synthetic Route:
Formation of Benzimidazole Core:
Introduction of Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves binding to specific molecular targets. For instance, in its anticancer role, it may interact with DNA topoisomerase, inhibiting the enzyme’s activity and leading to DNA damage and apoptosis in cancer cells. The compound’s structure allows it to fit into the active sites of various enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzimidazole:
Benzimidazole derivatives with different substituents:
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide stands out due to its dual benzimidazole rings and the presence of both phenyl and carboxamide groups. This unique combination enhances its binding capabilities and broadens its range of biological activities compared to simpler benzimidazole derivatives.
This compound’s versatility and potent biological activities make it a valuable subject of study in various scientific fields, from medicinal chemistry to materials science.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-phenylbenzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c28-22(23-13-21-25-17-8-4-5-9-18(17)26-21)15-10-11-20-19(12-15)24-14-27(20)16-6-2-1-3-7-16/h1-12,14H,13H2,(H,23,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZNSPJIFQBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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